molecular formula C16H13NO2 B7945017 4-Benzyl-2-phenyloxazol-5(2H)-one

4-Benzyl-2-phenyloxazol-5(2H)-one

Cat. No.: B7945017
M. Wt: 251.28 g/mol
InChI Key: VTVHOEIHELWQBK-UHFFFAOYSA-N
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Description

4-Benzyl-2-phenyloxazol-5(2H)-one is an organic compound characterized by a unique combination of a benzyl group and a phenyl group attached to the oxazol-5(2H)-one core structure. This compound features prominently in organic synthesis due to its versatile reactivity and structural complexity, making it a significant focus of study in chemical research.

Synthetic Routes and Reaction Conditions

This compound can be synthesized through various methods, primarily focusing on the condensation reactions between benzylamine and benzoyl chloride, followed by cyclization to form the oxazol-5(2H)-one ring structure. One notable method involves the reaction of benzylamine with benzoyl chloride in the presence of a base such as sodium hydroxide, leading to the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound often employs continuous flow synthesis techniques to optimize yield and purity. Catalysts and specific temperature and pressure conditions are carefully controlled to facilitate large-scale production.

Types of Reactions

This compound undergoes various types of chemical reactions, including:

  • Oxidation: : Oxidation of this compound can lead to the formation of oxazolone derivatives with varying degrees of oxidation states.

  • Reduction: : Reduction reactions typically involve the transformation of oxazole derivatives to more simplified structures or the formation of amines.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide under controlled conditions.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

  • Substitution: : Reagents include alkyl halides, acyl chlorides, and various nucleophiles such as amines or alcohols, often in the presence of bases or acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions vary, with oxidation yielding oxazolone derivatives, reduction yielding amines or alcohols, and substitution leading to a wide range of functionalized oxazole compounds.

Scientific Research Applications

4-Benzyl-2-phenyloxazol-5(2H)-one finds numerous applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.

  • Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: : Explored for potential drug development, particularly for its structural similarity to bioactive molecules.

  • Industry: : Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through its interaction with molecular targets and pathways specific to its structural features. For example, it can act as a ligand for certain enzymes or receptors, modulating their activity. Its reactivity is influenced by the electron-donating and electron-withdrawing properties of the benzyl and phenyl groups, respectively, affecting how it participates in various chemical reactions.

Comparison with Similar Compounds

When compared to similar compounds such as 2-phenyloxazole or 4-methyl-2-phenyloxazol-5(2H)-one, 4-benzyl-2-phenyloxazol-5(2H)-one stands out due to its specific substitution pattern, which imparts unique reactivity and properties. This uniqueness is highlighted in its ability to participate in specific reactions more efficiently or to produce distinct biological effects.

List of Similar Compounds

  • 2-Phenyloxazole

  • 4-Methyl-2-phenyloxazol-5(2H)-one

  • Benzyl-2-oxazole

Properties

IUPAC Name

4-benzyl-2-phenyl-2H-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c18-16-14(11-12-7-3-1-4-8-12)17-15(19-16)13-9-5-2-6-10-13/h1-10,15H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVHOEIHELWQBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(OC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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